molecular formula C151H233N53O44S6 B12816469 (2S)-2-[[(1R,4R,7R,10R,13R,16R,22S,25R,28R,31R,34R,37R,40R,46S,49S,52S,55R,58S,64S,67S,70S,73S,76S,79R,82S,87S,90S)-87-[[(2R,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,34,52,67,76-heptakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-25,58-bis(carboxymethyl)-28,40-bis(hydroxymethyl)-46,70-bis[(4-hydroxyphenyl)methyl]-64,90-dimethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-55,73-di(propan-2-yl)-84,85,94,95,98,99-hexathia-3,6,9,12,15,18,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.416,79.018,22]hectane-82-carbonyl]amino]-3-hydroxypropanoic acid

(2S)-2-[[(1R,4R,7R,10R,13R,16R,22S,25R,28R,31R,34R,37R,40R,46S,49S,52S,55R,58S,64S,67S,70S,73S,76S,79R,82S,87S,90S)-87-[[(2R,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,34,52,67,76-heptakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-25,58-bis(carboxymethyl)-28,40-bis(hydroxymethyl)-46,70-bis[(4-hydroxyphenyl)methyl]-64,90-dimethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-55,73-di(propan-2-yl)-84,85,94,95,98,99-hexathia-3,6,9,12,15,18,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.416,79.018,22]hectane-82-carbonyl]amino]-3-hydroxypropanoic acid

Cat. No.: B12816469
M. Wt: 3687.2 g/mol
InChI Key: WGIWKPAHMJMNNZ-RMFPEUBPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S)-2-[[(1R,4R,7R,10R,13R,16R,22S,25R,28R,31R,34R,37R,40R,46S,49S,52S,55R,58S,64S,67S,70S,73S,76S,79R,82S,87S,90S)-87-[[(2R,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,34,52,67,76-heptakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-25,58-bis(carboxymethyl)-28,40-bis(hydroxymethyl)-46,70-bis[(4-hydroxyphenyl)methyl]-64,90-dimethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-55,73-di(propan-2-yl)-84,85,94,95,98,99-hexathia-3,6,9,12,15,18,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.416,79.018,22]hectane-82-carbonyl]amino]-3-hydroxypropanoic acid is a highly complex molecule with a wide range of applications in scientific research. This compound is notable for its intricate structure, which includes multiple chiral centers, various functional groups, and a large number of atoms. Its unique configuration and properties make it a subject of interest in fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically begins with the preparation of smaller building blocks, which are then assembled through a series of condensation, protection-deprotection, and coupling reactions. Key reagents used in these steps include amino acids, protecting groups, and coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound is challenging due to its complexity. It often requires advanced techniques such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis with extensive purification steps. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the progress of the synthesis and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl and phenyl groups can be oxidized under specific conditions.

    Reduction: Certain functional groups, such as carbonyls, can be reduced to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system to study complex molecular interactions and reaction mechanisms. Its intricate structure provides a challenging test case for new synthetic methods and analytical techniques.

Biology

In biology, the compound is often used to investigate protein-ligand interactions, enzyme activity, and cellular signaling pathways. Its multiple functional groups allow it to interact with various biological targets, making it a valuable tool in biochemical research.

Medicine

In medicine, this compound has potential applications in drug development and therapeutic interventions. Its ability to bind to specific molecular targets makes it a candidate for the design of new pharmaceuticals.

Industry

In industry, the compound is used in the development of advanced materials and nanotechnology. Its unique properties can be harnessed to create novel materials with specific functions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form various types of bonds, including hydrogen bonds, ionic interactions, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[(1R,4R,7R,10R,13R,16R,22S,25R,28R,31R,34R,37R,40R,46S,49S,52S,55R,58S,64S,67S,70S,73S,76S,79R,82S,87S,90S)-87-[[(2R,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,34,52,67,76-heptakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-25,58-bis(carboxymethyl)-28,40-bis(hydroxymethyl)-46,70-bis[(4-hydroxyphenyl)methyl]-64,90-dimethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-55,73-di(propan-2-yl)-84,85,94,95,98,99-hexathia-3,6,9,12,15,18,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.416,79.018,22]hectane-82-carbonyl]amino]-3-hydroxypropanoic acid
  • This compound

Uniqueness

The uniqueness of this compound lies in its highly complex structure, which includes multiple chiral centers, various functional groups, and a large number of atoms. This complexity allows it to interact with a wide range of molecular targets, making it a versatile tool in scientific research. Additionally, its intricate configuration provides a challenging test case for new synthetic methods and analytical techniques, further highlighting its importance in the field of chemistry.

Properties

Molecular Formula

C151H233N53O44S6

Molecular Weight

3687.2 g/mol

IUPAC Name

(2S)-2-[[(1R,4R,7R,10R,13R,16R,22S,25R,28R,31R,34R,37R,40R,46S,49S,52S,55R,58S,64S,67S,70S,73S,76S,79R,82S,87S,90S)-87-[[(2R,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,34,52,67,76-heptakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-25,58-bis(carboxymethyl)-28,40-bis(hydroxymethyl)-46,70-bis[(4-hydroxyphenyl)methyl]-64,90-dimethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-55,73-di(propan-2-yl)-84,85,94,95,98,99-hexathia-3,6,9,12,15,18,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.416,79.018,22]hectane-82-carbonyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C151H233N53O44S6/c1-9-74(6)115(201-107(210)60-152)142(245)199-100-66-249-252-69-103(137(240)194-99(65-207)144(247)248)198-138(241)104-70-253-254-71-105-143(246)204-53-23-35-106(204)139(242)190-96(59-112(217)218)131(234)193-98(64-206)133(236)185-90(44-45-110(213)214)126(229)182-87(32-20-50-171-149(161)162)124(227)187-92(54-77-24-12-10-13-25-77)129(232)192-97(63-205)119(222)175-62-109(212)178-91(56-79-36-40-81(208)41-37-79)128(231)197-102(68-251-250-67-101(195-117(220)76(8)177-134(100)237)135(238)183-85(30-18-48-169-147(157)158)121(224)180-84(29-17-47-168-146(155)156)120(223)181-86(31-19-49-170-148(159)160)123(226)188-93(130(233)200-105)55-78-26-14-11-15-27-78)136(239)184-89(34-22-52-173-151(165)166)127(230)202-114(73(4)5)141(244)191-95(58-111(215)216)118(221)174-61-108(211)176-75(7)116(219)179-83(28-16-46-167-145(153)154)122(225)189-94(57-80-38-42-82(209)43-39-80)132(235)203-113(72(2)3)140(243)186-88(125(228)196-104)33-21-51-172-150(163)164/h10-15,24-27,36-43,72-76,83-106,113-115,205-209H,9,16-23,28-35,44-71,152H2,1-8H3,(H,174,221)(H,175,222)(H,176,211)(H,177,237)(H,178,212)(H,179,219)(H,180,224)(H,181,223)(H,182,229)(H,183,238)(H,184,239)(H,185,236)(H,186,243)(H,187,227)(H,188,226)(H,189,225)(H,190,242)(H,191,244)(H,192,232)(H,193,234)(H,194,240)(H,195,220)(H,196,228)(H,197,231)(H,198,241)(H,199,245)(H,200,233)(H,201,210)(H,202,230)(H,203,235)(H,213,214)(H,215,216)(H,217,218)(H,247,248)(H4,153,154,167)(H4,155,156,168)(H4,157,158,169)(H4,159,160,170)(H4,161,162,171)(H4,163,164,172)(H4,165,166,173)/t74-,75-,76-,83-,84+,85+,86+,87+,88-,89-,90+,91-,92+,93+,94-,95-,96+,97+,98+,99-,100+,101-,102+,103+,104-,105-,106-,113-,114+,115+/m0/s1

InChI Key

WGIWKPAHMJMNNZ-RMFPEUBPSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)N[C@@H]1CSSC[C@@H](NC(=O)[C@@H]2CSSC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N3)CC5=CC=CC=C5)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@@H](NC1=O)C)C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CCCNC(=N)N)C(C)C)CC6=CC=C(C=C6)O)CCCNC(=N)N)C)CC(=O)O)C(C)C)CCCNC(=N)N)CC7=CC=C(C=C7)O)CO)CC8=CC=CC=C8)CCCNC(=N)N)CCC(=O)O)CO)CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C2CSSCC3C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC5=CC=CC=C5)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(NC1=O)C)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCNC(=N)N)C(C)C)CC6=CC=C(C=C6)O)CCCNC(=N)N)C)CC(=O)O)C(C)C)CCCNC(=N)N)CC7=CC=C(C=C7)O)CO)CC8=CC=CC=C8)CCCNC(=N)N)CCC(=O)O)CO)CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.